REACTION_SMILES
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[CH3:12][CH2:13][OH:14].[CH3:16][O:17][NH2:18].[CH3:1][N:2]([C:3]([C:4]([C:5](=[O:6])[CH3:7])=[N:8][OH:9])=[O:10])[CH3:11].[ClH:15].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[CH3:1][N:2]([C:3]([C:4]([C:5]([CH3:7])=[N:18][O:17][CH3:16])=[N:8][OH:9])=[O:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON
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Name
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CC(=O)C(=NO)C(=O)N(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(=NO)C(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CON=C(C)C(=NO)C(=O)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |